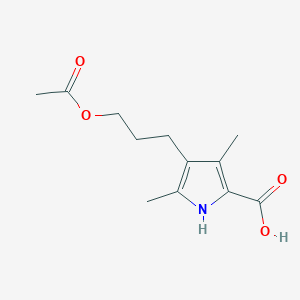
4-(3-Acetoxypropyl)-3,5-dimethylpyrrole-2-carboxylic acid
Cat. No. B8356793
M. Wt: 239.27 g/mol
InChI Key: CBOABJLCVOOOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07112671B2
Procedure details


4-(3-Acetoxypropyl)-3,5-dimethylpyrrole-2-carboxylic acid benzyl ester, the compound of formula (5) (18.6 g, 56.6 mmol), was dissolved in dry THF (440 mL), and 10% palladium on carbon (1.3 g) was added to the solution under a nitrogen stream. The reaction flask was evacuated until the solvent began to boil, and it was then backfilled with nitrogen (3×). The reaction flask was again evacuated until the solvent began to boil and was backfilled with hydrogen gas (5×). The reaction was then allowed to stir under hydrogen gas overnight. The resulting suspension was filtered to remove the palladium/carbon, and THF was added to redissolve the solids. Most of the THF was evaporated off, after which hexanes were added dropwise, with stirring, to the solution, causing a white solid to precipitate out. The solids were filtered, rinsed with hexanes, and dried overnight under vacuum to give 4-(3-acetoxypropyl)-3,5-dimethylpyrrole-2-carboxylic acid, the compound of formula (6) as a white crystalline powder (12.8 g, 94.2% yield). This compound (12.1 g, 50.2 mmol) was slurried in triethylorthoformate (60 mL), and the slurry cooled to 0° C. in an ice/brine bath. Trifluoroacetic acid (60 mL) was added while maintaining the temperature under 5° C. The resulting solution was stirred for 1 hr, after which water (100 mL) and methylene chloride (100 mL) were added. The mixture was separated, and the organic layer was washed twice with 100 mL water, three times with 100 mL of saturated sodium bicarbonate, and once more with 100 mL of water to neutralize the mixture. The organic layer was then separated and dried, filtered and the solvent was removed from the filtrate under reduced pressure to give an oil. The oil was dried under vacuum overnight, to give crude 4-(3-acetoxypropyl)-3,5-dimethyl)-2-formylpyrrole, the compound of formula (7) as a solid.
Name
4-(3-Acetoxypropyl)-3,5-dimethylpyrrole-2-carboxylic acid benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
( 5 )
Quantity
18.6 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C([O:8][C:9]([C:11]1[NH:12][C:13]([CH3:24])=[C:14]([CH2:17][CH2:18][CH2:19][O:20][C:21](=[O:23])[CH3:22])[C:15]=1[CH3:16])=[O:10])C1C=CC=CC=1>C1COCC1.[Pd]>[C:21]([O:20][CH2:19][CH2:18][CH2:17][C:14]1[C:15]([CH3:16])=[C:11]([C:9]([OH:10])=[O:8])[NH:12][C:13]=1[CH3:24])(=[O:23])[CH3:22]
|
Inputs


Step One
|
Name
|
4-(3-Acetoxypropyl)-3,5-dimethylpyrrole-2-carboxylic acid benzyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C=1NC(=C(C1C)CCCOC(C)=O)C
|
[Compound]
|
Name
|
( 5 )
|
|
Quantity
|
18.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
440 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir under hydrogen gas overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask was evacuated until the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask was again evacuated until the solvent
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting suspension was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the palladium/carbon, and THF
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to redissolve the solids
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Most of the THF was evaporated off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after which hexanes were added dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring, to the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with hexanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried overnight under vacuum
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCCCC=1C(=C(NC1C)C(=O)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
